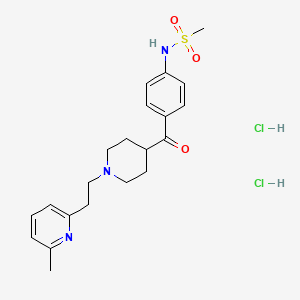
E-4031 Dihydrochlorid
Übersicht
Beschreibung
E-4031 is a sulfonamide.
Wissenschaftliche Forschungsanwendungen
HERG K+ Kanalblockierer
E-4031 Dihydrochlorid ist ein HERG K+ Kanalblockierer . Es blockiert Ionenkanäle, die durch das Ether-a-go-go-verwandte Gen (ERG1 oder KCNH1) codiert werden. Es blockiert Kanäle in der offenen Konfiguration mit geringer Wirkung auf die Kanäle in der geschlossenen Konfiguration .
Antiarrhythmikum
This compound ist ein Antiarrhythmikum vom Typ III . Es blockiert Ionenkanäle, die durch das Ether-a-go-go-verwandte Gen (ERG1 oder KCNH1) codiert werden. Die IC50 für die Blockade von humanen ERG-Kanälen in Expressionssystemen beträgt etwa 350 nM .
Inhibitor des nach innen gerichteten Kaliumstroms
This compound ist ein potenter und selektiver Inhibitor des schnellen Typs des inaktivierenden, nach innen gerichteten Kaliumstroms (IK, IR) mit einem IC₅₀ = 10 nM .
Blocker des ATP-sensitiven K+ Kanals
In Inside-Out-Patches blockiert this compound auch den ATP-sensitiven K+ Kanal mit einem EC50 = 31 µM .
Blocker von kardialen HERG-Kanälen
This compound ist ein spezifischer Blocker von kardialen HERG-Kanälen mit einem IC50 = 7.7 nM .
Blocker von KV 11.1 Kanälen
This compound ist ein selektiver Blocker von KV 11.1 (hERG)-Kanälen; es hemmt den schnellen, verzögerten Gleichrichter-Kaliumstrom (IKr) .
Verlängert die Aktionspotenzialdauer
This compound verlängert reversibel die Aktionspotenzialdauer im Meerschweinchen-Papillarmuskel und in isolierten Ventrikelmyozyten, ohne die Na+ oder Ca2+ Einwärtsströme zu beeinflussen .
Forschung am Long-QT-Syndrom (LQTS)
This compound wird als Blocker des humanen Ether-a-go-go-verwandten Gens (hERG) in humanen induzierten pluripotenten Stammzell-abgeleiteten Kardiomyozyten (hiPSC-CMs) und als IKr-Blocker im Long-QT-Syndrom (LQTS) induzierten pluripotenten Stammzellen (iPSCs) Embryoidkörpern verwendet .
Wirkmechanismus
E-4031 dihydrochloride, also known as E-4031 Free or E-4031, is a methanesulfonanilide class III antiarrhythmic agent . Its IUPAC name is 1-(2-(6-Methyl-2-pyridyl)ethyl)-4-(4-methylsulfonylaminobenzoyl)piperidine dihydrochloride .
Mode of Action
E-4031 interacts with its targets by binding to the open hERG-type potassium channels . The exact structural target within the hERG-channel is unclear, but some other methanesulfonanilide class III antiarrhythmic drugs are known to bind to the S6 domain or C-terminal of the hERG-channel .
Pharmacokinetics
It’s known that the compound is a selective blocker of k v 111 (hERG) channels and inhibits the rapid delayed-rectifier K + current (I Kr) .
Biochemische Analyse
Biochemical Properties
E-4031 Dihydrochloride interacts with the hERG channels (Kv11.1), which mediate the rapid delayed-rectifier potassium current (I Kr) in myocardial cells . This interaction is crucial in the repolarization process of these cells .
Cellular Effects
E-4031 Dihydrochloride has significant effects on various types of cells and cellular processes. It prolongs the action potential duration in guinea pig papillary muscle and isolated ventricular myocytes without affecting sodium or calcium inward currents . This influences cell function by modulating the electrical activity of the cells .
Molecular Mechanism
E-4031 Dihydrochloride exerts its effects at the molecular level by blocking the hERG-type potassium channels . It binds to the open channels, inhibiting the rapid delayed-rectifier potassium current (I Kr) and thus prolonging the cardiac action potential .
Temporal Effects in Laboratory Settings
In laboratory settings, E-4031 Dihydrochloride shows stability and does not degrade over time
Eigenschaften
CAS-Nummer |
113559-13-0 |
|---|---|
Molekularformel |
C21H28ClN3O3S |
Molekulargewicht |
438.0 g/mol |
IUPAC-Name |
N-[4-[1-[2-(6-methylpyridin-2-yl)ethyl]piperidine-4-carbonyl]phenyl]methanesulfonamide;hydrochloride |
InChI |
InChI=1S/C21H27N3O3S.ClH/c1-16-4-3-5-19(22-16)12-15-24-13-10-18(11-14-24)21(25)17-6-8-20(9-7-17)23-28(2,26)27;/h3-9,18,23H,10-15H2,1-2H3;1H |
InChI-Schlüssel |
LEGNBJZJJSZVHZ-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CC=C1)CCN2CCC(CC2)C(=O)C3=CC=C(C=C3)NS(=O)(=O)C.Cl.Cl |
Kanonische SMILES |
CC1=NC(=CC=C1)CCN2CCC(CC2)C(=O)C3=CC=C(C=C3)NS(=O)(=O)C.Cl |
Aussehen |
Assay:≥98%A crystalline solid |
Key on ui other cas no. |
113559-13-0 |
Piktogramme |
Irritant |
Synonyme |
N-(4-(1-(2-(6-methylpyridin-2-yl)ethyl)piperidine-4-carbonyl)phenyl)methanesulfonamide dihydrochloride |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of E-4031?
A1: E-4031 is a potent and selective blocker of the rapidly activating component of the delayed rectifier potassium current (IKr), primarily mediated by the human ether-a-go-go-related gene (hERG) potassium channels. [, , , , , , , ]
Q2: How does E-4031 interact with hERG channels?
A2: E-4031 binds to hERG channels, inhibiting the outward potassium current (IKr). This interaction is characterized by high affinity and slow dissociation kinetics. [, , ]
Q3: What are the downstream effects of E-4031 binding to hERG channels?
A3: E-4031 binding to hERG channels prolongs the action potential duration (APD) in cardiac myocytes. This prolongation primarily affects the repolarization phase without significantly altering depolarization. [, , , ]
Q4: How does E-4031 affect cardiac electrophysiology beyond IKr block?
A4: While E-4031 primarily blocks IKr, research suggests potential interactions with other ion channels at higher concentrations. Studies have shown a concentration-dependent block of the ATP-sensitive potassium channel (IKATP). [, ] Additionally, E-4031 may influence pacemaker activity in the sinoatrial node by affecting the IKr current in pacemaker cells. [, ]
Q5: How do the electrophysiological effects of E-4031 translate to in vivo cardiac function?
A5: In vivo studies show E-4031 prolongs the QT interval on electrocardiograms (ECG) due to APD prolongation. This effect is associated with a reduction in heart rate. [, , , , , ]
Q6: What is the molecular formula and weight of E-4031?
A6: The molecular formula of E-4031 is C20H26N4O3S • 2HCl, and its molecular weight is 467.44 g/mol.
Q7: Is there spectroscopic data available for E-4031?
A7: While the provided research articles do not delve into detailed spectroscopic data, resources like PubChem and ChemSpider can be consulted for information on NMR, IR, and Mass Spectrometry data.
Q8: How does the methanesulfonamide group in E-4031 contribute to its activity?
A8: Research utilizing a methanesulfonate-lacking E-4031 analogue (E-4031-17) showed that while E-4031-17 still inhibited hERG, it exhibited weaker potency and different binding kinetics compared to E-4031. This suggests the methanesulfonamide group plays a crucial role in E-4031's high affinity and slow dissociation from the hERG channel. []
Q9: Are there specific amino acid residues in hERG channels crucial for E-4031 binding?
A9: Mutagenesis studies have identified several amino acid residues in the S6 transmembrane domain of hERG channels critical for E-4031 binding. Mutations at positions F656, Y652, and F557 significantly reduced the inhibitory effects of E-4031. Additionally, the S624A mutation also attenuated E-4031's action on hERG current. []
Q10: How is the efficacy of E-4031 assessed in vitro?
A10: In vitro efficacy is evaluated using electrophysiology techniques, primarily patch-clamp, on isolated cardiac myocytes or heterologous expression systems like HEK293 cells transfected with hERG channels. These experiments measure changes in IKr current amplitude and kinetics in response to E-4031. [, , , , ]
Q11: What animal models are used to study E-4031's effects?
A11: Research utilizes various animal models, including dogs, rabbits, guinea pigs, and rats, to investigate E-4031's impact on cardiac electrophysiology and arrhythmias. These models help assess the compound's efficacy in different species and under various physiological and pathological conditions. [, , , , , , , , ]
Q12: Are there specific applications of E-4031 in research?
A12: E-4031 is widely used as a pharmacological tool to study hERG channel function and assess the risk of drug-induced QT prolongation in preclinical drug development. It helps evaluate the proarrhythmic potential of novel compounds and elucidate the mechanisms underlying cardiac arrhythmias. [, ]
Q13: What is the major safety concern associated with E-4031 and similar compounds?
A13: The primary safety concern is the potential to induce torsades de pointes (TdP), a life-threatening polymorphic ventricular tachycardia. This risk arises from excessive prolongation of the QT interval due to IKr block. [, , , ]
Q14: Have there been attempts to mitigate the proarrhythmic potential of E-4031-like compounds?
A14: Research has explored combining IKr blockers with other antiarrhythmic agents, like calcium channel blockers, to potentially reduce the risk of TdP while maintaining efficacy. [, ]
Q15: What factors influence the proarrhythmic effects of E-4031?
A15: Several factors, including drug concentration, pre-existing cardiac conditions, electrolyte imbalances (like hypokalemia), and genetic predisposition, can influence E-4031's proarrhythmic effects. [, , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
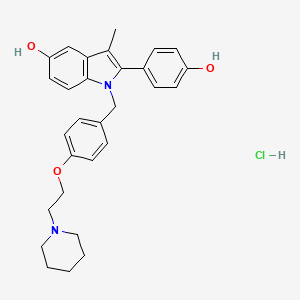
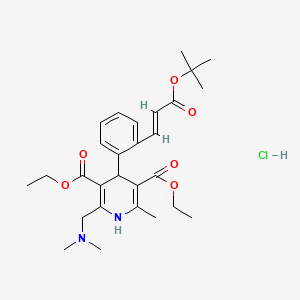
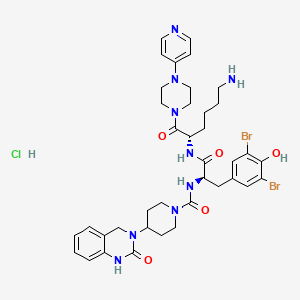
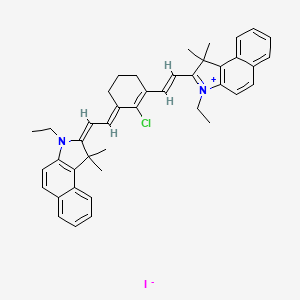
![(E)-[6]-Dehydroparadol](/img/structure/B1663509.png)

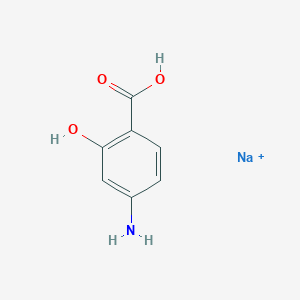
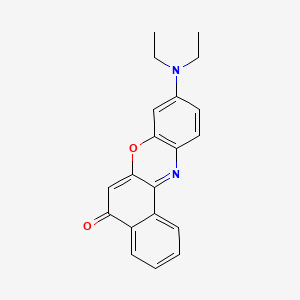
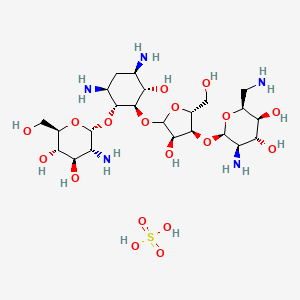
![methyl (4R)-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate](/img/structure/B1663519.png)
![methyl (4S)-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate](/img/structure/B1663520.png)
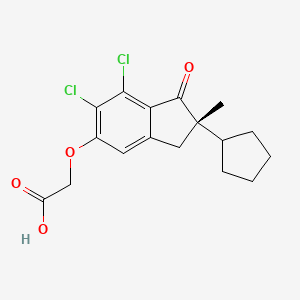

![(5E)-5-[[3-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B1663525.png)
